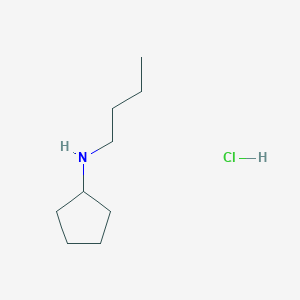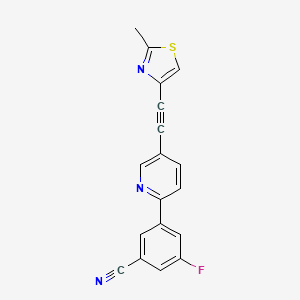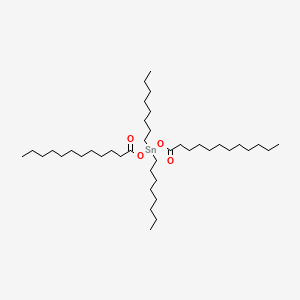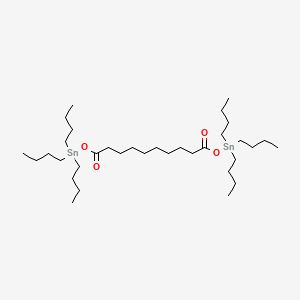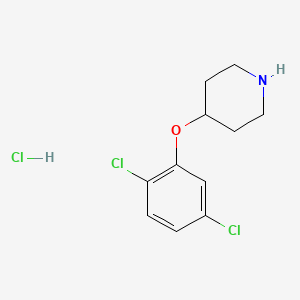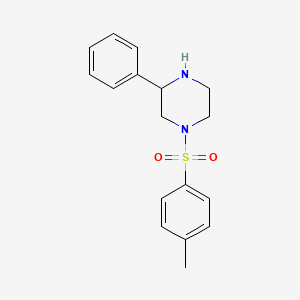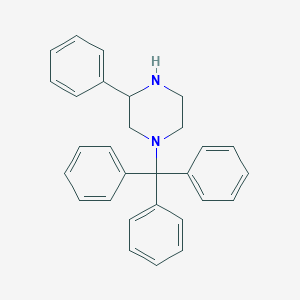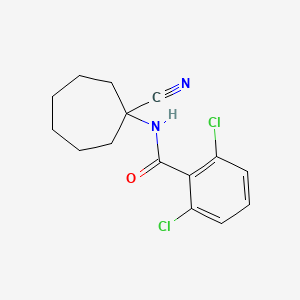![molecular formula C13H13ClN2O3 B1357325 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid CAS No. 936074-51-0](/img/structure/B1357325.png)
1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid” is a chemical compound . It is also known by other names such as “1-(5-Chloro-2-benzoxazolyl)-4-piperidinecarboxylic acid”, “4-Piperidinecarboxylic acid, 1-(5-chloro-2-benzoxazolyl)-”, and "1-(5-chloro-1,3-benzoxazol-2-yl)-4-piperidinecarboxylic acid" .
Synthesis Analysis
Benzoxazole derivatives, which include “this compound”, have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques .
科学的研究の応用
Cancer Research
1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid has been explored in cancer research. A study mentions the synthesis of a related compound that inhibits Aurora A, an enzyme implicated in cancer development (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
Research has shown the antimicrobial potential of compounds related to this compound. A study synthesizing new pyridine derivatives demonstrated variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antibacterial Agents
Some derivatives of this compound exhibit antibacterial activity. For instance, a series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives showed comparable antibacterial activity against multidrug-resistant strains (Huang et al., 2010).
Hydrogen-Bonded Structures
The compound has been studied for its role in forming hydrogen-bonded structures. One study examined the structures of proton-transfer compounds involving related piperidine derivatives, highlighting their potential in developing new materials (Smith & Wermuth, 2010).
Antioxidant Activity
There is evidence of antioxidant activity in derivatives of this compound. A study synthesized novel derivatives and identified several as potent antioxidants, with some showing higher activity than known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Catalytic Applications
The compound has also been explored for its catalytic properties. A study developed functionalized Fe3O4 nanoparticles with PPCA (a related compound) for efficient synthesis in organic chemistry (Ghorbani‐Choghamarani & Azadi, 2015).
Complex Formation
Research includes the study of complex formation with metals. For example, a study on the adduct of 3‐(piperidin‐1‐yl)propionic acid with triphenyltin chloride provides insights into the structural aspects of such complexes (Yan & Khoo, 2005).
Molecular Structure and Spectroscopy
The compound's derivatives have been investigated for their molecular structure and spectroscopic properties, aiding in understanding its chemical behavior and potential applications (Devi, Bishnoi, & Fatma, 2020).
Synthesis and Characterization
Several studies focus on synthesizing and characterizing derivatives of this compound, contributing to the development of new pharmaceuticals and materials (Rui, 2010).
将来の方向性
特性
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-1-2-11-10(7-9)15-13(19-11)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCRCVLSBGYFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587988 |
Source


|
| Record name | 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-51-0 |
Source


|
| Record name | 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

